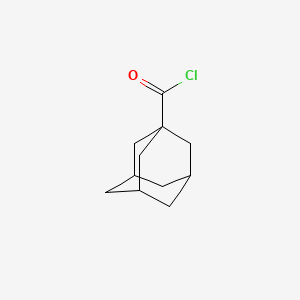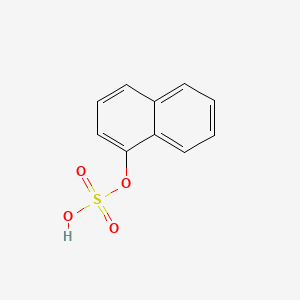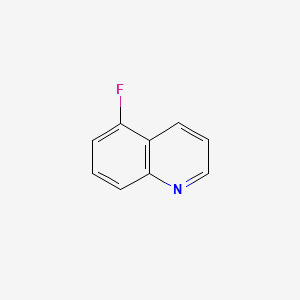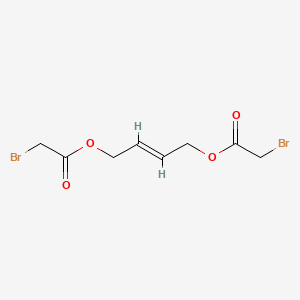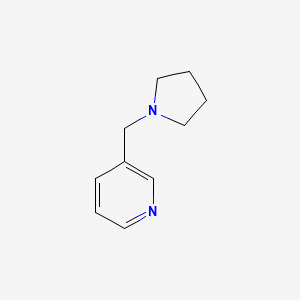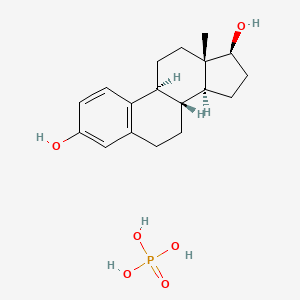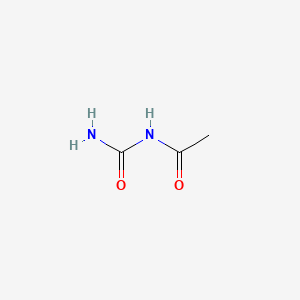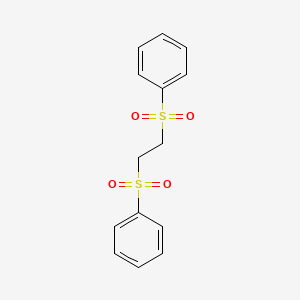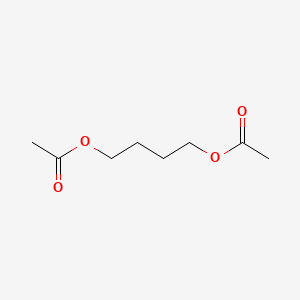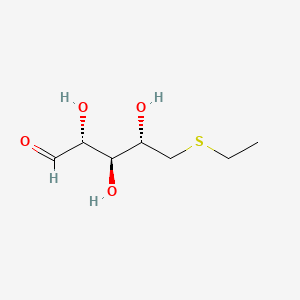
5-Ethylthioribose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethylthioribose is a derivative of ribose, a five-carbon sugar, where an ethylthio group replaces one of the hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthioribose typically involves the modification of ribose or its derivatives. One common method includes the reaction of ribose with ethylthiol under specific conditions to introduce the ethylthio group. The reaction conditions often require a catalyst and controlled temperature to ensure the selective substitution of the hydroxyl group.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process generally follows similar principles to laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 5-Ethylthioribose can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ribose moiety or the ethylthio group, leading to different derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and controlled pH.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different alcohols or thiols.
科学研究应用
5-Ethylthioribose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism by which 5-Ethylthioribose exerts its effects involves its conversion to ethionine in certain biological systems. This transformation occurs through a pathway similar to the methionine salvage pathway, where the ethylthio group is metabolized to ethionine, a known cytotoxic agent. This selective toxicity is particularly effective against certain protozoa, making it a potential antiprotozoal agent .
相似化合物的比较
5-Methylthioribose: Similar structure but with a methylthio group instead of an ethylthio group.
5-Isobutylthioribose: Contains an isobutylthio group.
5-Propylthioribose: Contains a propylthio group.
Uniqueness: 5-Ethylthioribose is unique due to its specific ethylthio group, which imparts distinct chemical and biological properties. Its ability to be selectively toxic to protozoa while being non-toxic to mammalian cells highlights its potential as a therapeutic agent .
属性
CAS 编号 |
53458-56-3 |
|---|---|
分子式 |
C7H14O4S |
分子量 |
194.25 g/mol |
IUPAC 名称 |
(2R,3S,4S)-5-ethylsulfanyl-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C7H14O4S/c1-2-12-4-6(10)7(11)5(9)3-8/h3,5-7,9-11H,2,4H2,1H3/t5-,6+,7-/m0/s1 |
InChI 键 |
NMPVNCCANBILIA-XVMARJQXSA-N |
SMILES |
CCSCC(C(C(C=O)O)O)O |
手性 SMILES |
CCSC[C@H]([C@H]([C@H](C=O)O)O)O |
规范 SMILES |
CCSCC(C(C(C=O)O)O)O |
Key on ui other cas no. |
53458-56-3 |
同义词 |
5-ethylthioribose 5-S-ethyl-5-thio-D-ribose 5-S-ethyl-5-thioribose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


